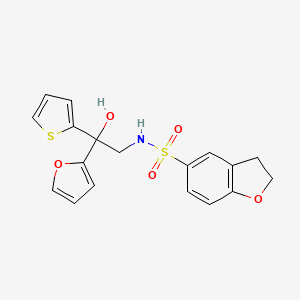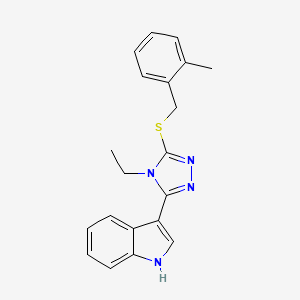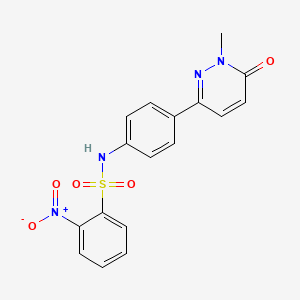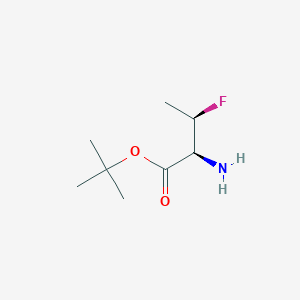
(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a complex organic molecule featuring a combination of pyrimidine, piperidine, thiophene, and isoxazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone typically involves multi-step organic reactions:
-
Formation of the Pyrimidin-4-yloxy Intermediate
Starting Material: Pyrimidine-4-ol
Reaction: Nucleophilic substitution with piperidine
Conditions: Base (e.g., potassium carbonate) in an aprotic solvent (e.g., dimethylformamide) at elevated temperatures.
-
Synthesis of the Isoxazole Derivative
Starting Material: 2-Thiophenecarboxylic acid
Reaction: Cyclization with hydroxylamine hydrochloride to form the isoxazole ring.
Conditions: Acidic medium (e.g., hydrochloric acid) and heating.
-
Coupling Reaction
Starting Materials: Pyrimidin-4-yloxy piperidine and 5-(thiophen-2-yl)isoxazole
Reaction: Amide bond formation using coupling reagents (e.g., EDCI, HOBt).
Conditions: Room temperature to moderate heating in an organic solvent (e.g., dichloromethane).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to handle multiple steps and reduce human error.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium, often at elevated temperatures.
Products: Oxidized derivatives, potentially altering the thiophene or piperidine rings.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Typically in anhydrous solvents at low temperatures.
Products: Reduced forms of the isoxazole or pyrimidine rings.
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Conditions: Varying from room temperature to reflux conditions.
Products: Substituted derivatives on the pyrimidine or thiophene rings.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound’s functional groups can act as ligands in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes due to its structural similarity to known inhibitors.
Receptor Binding: Potential to bind to biological receptors, influencing cellular pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with biological targets.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism of action may involve:
Binding to Active Sites: Inhibiting enzyme activity by occupying the active site.
Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites, altering signal transduction pathways.
Pathways Involved: Potential involvement in pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(Pyridin-4-yloxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
- (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
- (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(5-(phenyl)isoxazol-3-yl)methanone
Uniqueness
- Functional Group Diversity : The combination of pyrimidine, piperidine, thiophene, and isoxazole is unique, providing a broad range of chemical reactivity and biological activity.
- Biological Activity : The specific arrangement of these groups may confer unique binding properties to biological targets, making it a promising candidate for drug development.
(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone , covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
(3-pyrimidin-4-yloxypiperidin-1-yl)-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-17(13-9-14(24-20-13)15-4-2-8-25-15)21-7-1-3-12(10-21)23-16-5-6-18-11-19-16/h2,4-6,8-9,11-12H,1,3,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNREBNPYDFYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)OC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2826533.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile](/img/structure/B2826537.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide](/img/structure/B2826538.png)


![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2826543.png)
![N'-(3,5-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2826544.png)

![N-[1-(furan-3-yl)propan-2-yl]acetamide](/img/structure/B2826546.png)
![4-[(1,3-Dioxo-5-benzo[de]isoquinolinyl)sulfonylamino]benzoic acid](/img/structure/B2826548.png)
![3-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B2826549.png)
![3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2826552.png)
